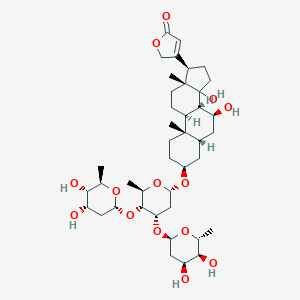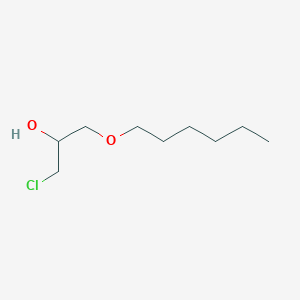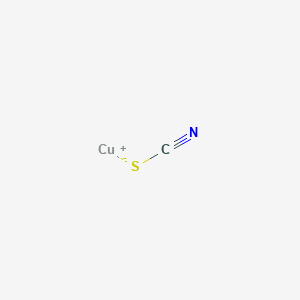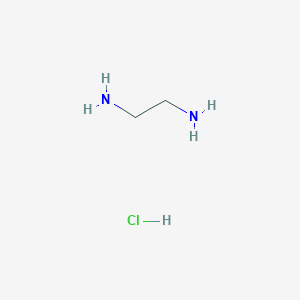
1-Phenylcyclopentane-1-carbonyl chloride
Übersicht
Beschreibung
“1-Phenylcyclopentane-1-carbonyl chloride” is a chemical compound with the molecular formula C12H13ClO . It has a molecular weight of 208.68 g/mol . It is a chemical liquid used as an intermediate in the synthesis of various pharmaceuticals.
Molecular Structure Analysis
The InChI code for “1-Phenylcyclopentane-1-carbonyl chloride” is 1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 . The Canonical SMILES is C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl .
Physical And Chemical Properties Analysis
“1-Phenylcyclopentane-1-carbonyl chloride” is a liquid at room temperature . It has a molecular weight of 208.68 g/mol . The computed properties include a XLogP3-AA of 3.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 2, an Exact Mass of 208.0654927 g/mol, a Monoisotopic Mass of 208.0654927 g/mol, a Topological Polar Surface Area of 17.1 Ų, a Heavy Atom Count of 14, and a Complexity of 212 .
Wissenschaftliche Forschungsanwendungen
1. Catalysis in Conjugate Reduction
N-heterocyclic carbene copper chloride complexes have been leveraged to catalyze the conjugate reduction of α,β-unsaturated carbonyl compounds, showcasing the potential of 1-Phenylcyclopentane-1-carbonyl chloride in catalysis and organic synthesis (Jurkauskas, Sadighi, & Buchwald, 2003).
2. Structural and Conformational Studies
The molecule's structure and conformation have been extensively studied using gas-phase electron diffraction and theoretical calculations, highlighting its significance in understanding molecular dynamics and structural chemistry (Aarset & Hagen, 2005).
3. Synthesis of Diketones and Heterocyclic Compounds
1-Phenylcyclopentane-1-carbonyl chloride has been used in Pd(0)-catalyzed conjugate addition reactions to generate various 1,4-diketones and cyclopentenones, demonstrating its versatility in synthetic organic chemistry (Yuguchi, Tokuda, & Orito, 2004).
4. Spectroscopic and Quantum Computational Studies
Spectroscopic techniques and quantum computational methods have been employed to analyze 1-phenylcyclopentane carboxylic acid, a compound related to 1-Phenylcyclopentane-1-carbonyl chloride, providing insights into its electronic structure and reactivity (Raajaraman, Sheela, & Muthu, 2019).
5. Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions between 1-phenylcyclopentane carboxylic acid and various protein targets, suggesting potential applications in drug design and bioactive molecule development (Raajaraman, Sheela, & Muthu, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-phenylcyclopentane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKUYNVZHTPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495313 | |
| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentane-1-carbonyl chloride | |
CAS RN |
17380-62-0 | |
| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17380-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)


![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)


